molecular formula C15H21N3O2 B2787104 Cyclopropyl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone CAS No. 2320219-94-9

Cyclopropyl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone

Numéro de catalogue B2787104
Numéro CAS: 2320219-94-9
Poids moléculaire: 275.352
Clé InChI: HAUNSUXRRLWDFL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cyclopropyl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone, also known as JNJ-31020028, is a novel drug candidate that has gained significant attention in the scientific community. It belongs to the class of piperidine-based compounds and has shown promising results in various scientific research applications.

Mécanisme D'action

Cyclopropyl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone exerts its pharmacological effects by binding to the dopamine D2 receptor and blocking its activation. This results in a decrease in the release of dopamine in the brain, leading to a reduction in the rewarding effects of drugs of abuse. It also modulates the activity of the serotonin receptor, which may contribute to its anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Cyclopropyl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone have been studied extensively. It has been found to reduce the release of dopamine in the brain, which is associated with the rewarding effects of drugs of abuse. It also modulates the activity of the serotonin receptor, which may contribute to its anxiolytic and antidepressant-like effects. Moreover, it has been shown to reduce cocaine self-administration in rats, indicating its potential use in the treatment of drug addiction.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of Cyclopropyl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone is its high selectivity for the dopamine D2 receptor. This makes it a useful tool for studying the role of dopamine in drug addiction and other neurological disorders. However, one of the limitations of Cyclopropyl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone is its poor solubility in water, which may limit its use in certain experimental settings.

Orientations Futures

There are several future directions for the study of Cyclopropyl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone. One direction is to investigate its potential use in the treatment of drug addiction and other neurological disorders. Another direction is to study its mechanism of action in more detail, particularly its effects on the serotonin receptor. Furthermore, it may be useful to develop more water-soluble derivatives of Cyclopropyl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone to overcome its solubility limitations. Overall, Cyclopropyl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone is a promising drug candidate that has the potential to advance our understanding of dopamine and serotonin signaling in the brain.

Méthodes De Synthèse

The synthesis of Cyclopropyl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone has been reported in the literature. The synthesis involves the reaction of 4-(6-methylpyridazin-3-yl)oxymethylpiperidine with cyclopropyl ketone in the presence of a catalyst. The reaction yields Cyclopropyl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone as a white solid with a high yield.

Applications De Recherche Scientifique

Cyclopropyl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone has shown promising results in various scientific research applications. It has been found to be a potent and selective antagonist of the dopamine D2 receptor. It has also been reported to have anxiolytic and antidepressant-like effects in animal models. Moreover, it has been shown to reduce cocaine self-administration in rats, indicating its potential use in the treatment of drug addiction.

Propriétés

IUPAC Name

cyclopropyl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-11-2-5-14(17-16-11)20-10-12-6-8-18(9-7-12)15(19)13-3-4-13/h2,5,12-13H,3-4,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUNSUXRRLWDFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-6-methylpyridazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.